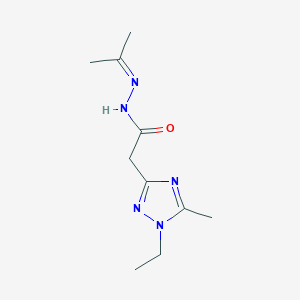
2-(1-Ethyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(propan-2-ylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Ethyl-5-methyl-1H-1,2,4-triazol-3-yl)-N’-(propan-2-ylidene)acetohydrazide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-5-methyl-1H-1,2,4-triazol-3-yl)-N’-(propan-2-ylidene)acetohydrazide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne or azide precursor.
Introduction of the Ethyl and Methyl Groups: The ethyl and methyl groups are introduced through alkylation reactions using suitable alkyl halides.
Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting the triazole derivative with acetic acid hydrazide under acidic or basic conditions.
Condensation with Propan-2-ylidene: The final step involves the condensation of the acetohydrazide with propan-2-ylidene to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced triazole and hydrazide derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Activity: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound has potential as a lead compound in the development of new therapeutic agents for various diseases.
Anticancer Activity: Preliminary studies suggest that it may have anticancer properties.
Industry
Agrochemicals: The compound can be used in the formulation of pesticides and herbicides.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties.
Wirkmechanismus
The mechanism of action of 2-(1-Ethyl-5-methyl-1H-1,2,4-triazol-3-yl)-N’-(propan-2-ylidene)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-5-methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar structural features.
Acetohydrazide: A basic hydrazide compound used in various synthetic applications.
Propan-2-ylidene derivatives: Compounds with similar isopropylidene groups.
Uniqueness
2-(1-Ethyl-5-methyl-1H-1,2,4-triazol-3-yl)-N’-(propan-2-ylidene)acetohydrazide is unique due to its combination of the triazole ring, ethyl and methyl groups, and the acetohydrazide moiety This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs
Eigenschaften
Molekularformel |
C10H17N5O |
|---|---|
Molekulargewicht |
223.28 g/mol |
IUPAC-Name |
2-(1-ethyl-5-methyl-1,2,4-triazol-3-yl)-N-(propan-2-ylideneamino)acetamide |
InChI |
InChI=1S/C10H17N5O/c1-5-15-8(4)11-9(14-15)6-10(16)13-12-7(2)3/h5-6H2,1-4H3,(H,13,16) |
InChI-Schlüssel |
HCFCFXAWSPJJHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NC(=N1)CC(=O)NN=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl 5-methyl 3-bromoimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B12862546.png)

![(3'-Chloro-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12862553.png)

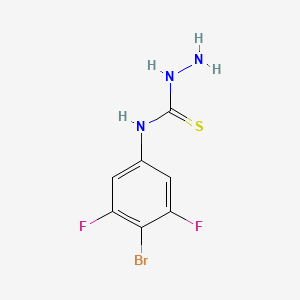
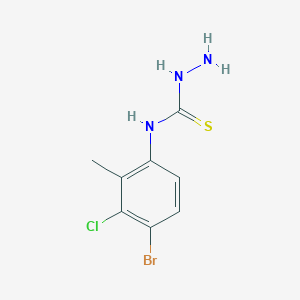

![5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/no-structure.png)
![2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12862610.png)
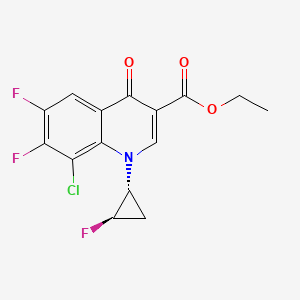
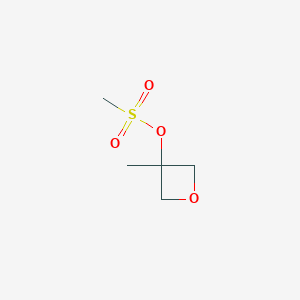
![3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12862623.png)
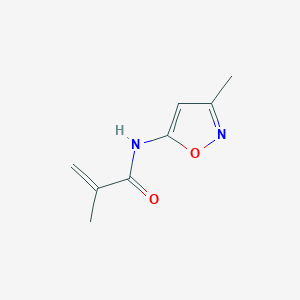
![2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)
